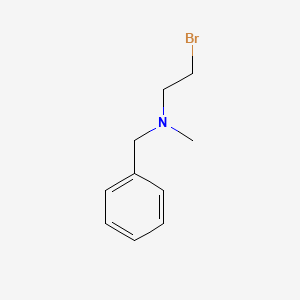

N-Benzyl-2-bromo-N-methylethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-bromo-N-methylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-12(8-7-11)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMXITMZHSOHEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCBr)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591394 | |

| Record name | N-Benzyl-2-bromo-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53977-06-3 | |

| Record name | N-Benzyl-2-bromo-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Precision Synthetic Methodologies for N Benzyl 2 Bromo N Methylethanamine

Established Synthetic Pathways and Precursors

The traditional synthesis of N-Benzyl-2-bromo-N-methylethanamine relies on well-documented reactions that are both robust and reproducible. These methods typically start from readily available precursors and involve sequential transformations to construct the target molecule.

Conversion from N-Benzyl-N-methylethanolamine Derivatives

A primary and direct route to this compound involves the chemical modification of N-Benzyl-N-methylethanolamine or its derivatives. The core of this methodology is the substitution of a hydroxyl group with a bromine atom.

One such established method begins with a related precursor, 2,2'-(benzylimino)diethanol. In a multi-step process, this starting material is first reacted with benzyl (B1604629) bromide and potassium carbonate in acetone (B3395972) to yield an intermediate which is then treated with a brominating agent. chemicalbook.com A common and effective brominating agent for this conversion is phosphorus tribromide (PBr₃). The reaction is typically carried out in a suitable solvent, such as toluene, and may require heating to proceed to completion. chemicalbook.com The use of phosphorus tribromide is a standard and reliable method for converting primary and secondary alcohols to the corresponding alkyl bromides.

| Precursor | Reagent | Solvent | Conditions | Product |

| 2,2'-(Benzylimino)diethanol derivative | Phosphorus tribromide | Toluene | Reflux | N-Benzyl-2-bromo-N-(2-bromoethyl)ethanamine |

This table summarizes the conversion of an N-benzyl diethanolamine (B148213) derivative to a dibrominated analog, a process conceptually similar to the synthesis of the target monobrominated compound from N-Benzyl-N-methylethanolamine.

Alkylation of N-Methylbenzylamine with Bromoethylating Agents

Another well-established pathway is the alkylation of N-methylbenzylamine. This secondary amine can be reacted with a bromoethylating agent, a molecule that introduces a 2-bromoethyl group onto the nitrogen atom. A common bromoethylating agent for this purpose is 1-bromo-2-chloroethane. The reaction is typically conducted in the presence of a base, such as triethylamine, in an inert organic solvent like toluene. google.com The base serves to neutralize the hydrogen halide that is formed as a byproduct of the reaction. This method, however, can sometimes lead to the formation of byproducts, such as the dimeric 1,2-bis(N-benzylmethylamino)ethane, which may necessitate purification by chromatography. google.com

| Amine Precursor | Alkylating Agent | Base | Solvent | Conditions |

| N-Methylbenzylamine | 1-bromo-2-chloroethane | Triethylamine | Toluene | Reflux |

This table outlines the general conditions for the alkylation of N-methylbenzylamine to produce the corresponding N-(2-haloethyl) derivative.

Routes Involving 2-Bromoethylamine (B90993) Hydrobromide as a Starting Material

A versatile approach to the synthesis of this compound involves the use of 2-bromoethylamine hydrobromide or its N-methylated analog as a key precursor. orgsyn.orgsigmaaldrich.com 2-Bromoethylamine hydrobromide can be synthesized from ethanolamine (B43304) by reaction with hydrobromic acid. orgsyn.org This precursor contains the necessary 2-bromoethyl moiety.

In this synthetic strategy, the primary or secondary amine (2-bromoethylamine or 2-bromo-N-methylethanamine) is reacted with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a suitable base to facilitate the N-benzylation. The choice of base and reaction conditions is crucial to ensure selective mono-benzylation and to minimize side reactions.

Bromination Strategies and Regiochemical Control

The introduction of the bromine atom at the correct position is a critical aspect of synthesizing this compound. Regiochemical control ensures that the bromine is located on the ethyl chain and not on the benzyl ring.

One strategy involves the bromination of a precursor that already contains the N-benzyl-N-methylamino moiety but has a functional group that can be converted to a bromide. For instance, the conversion of N-Benzyl-N-methylethanolamine to the target compound using a brominating agent like phosphorus tribromide is an example of such a strategy. chemicalbook.com

Another approach involves the bromination of an unsaturated precursor. For example, a method for producing a related compound, N-benzyl-2-bromo-3-methoxypropionamide, involves the bromination of N-benzylacrylamide to give N-benzyl-2,3-dibromopropionamide. google.com This demonstrates the principle of adding bromine across a double bond, which can be a highly regioselective process. In the synthesis of the target compound, a similar strategy could be envisioned starting from N-benzyl-N-methylvinylamine.

The choice of brominating agent is also critical for regioselectivity. While elemental bromine can be used, reagents like N-bromosuccinimide (NBS) are often preferred for their milder reaction conditions and higher selectivity. nih.govresearchgate.net The regioselectivity of bromination can be influenced by the solvent and the presence of catalysts. researchgate.netsigmaaldrich.com For example, the bromination of aralkyl ketones with NBS can be directed to the α-position in the presence of catalysts like montmorillonite (B579905) K-10 clay. researchgate.net

Reductive Amination Approaches to the N-Benzyl-N-methyl Moiety

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is highly applicable to the synthesis of the N-benzyl-N-methyl moiety of the target compound. wikipedia.org This reaction typically involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. mdma.chmasterorganicchemistry.com

To form the N-benzyl-N-methyl group, several variations of reductive amination can be employed:

Reaction of benzaldehyde (B42025) with methylamine (B109427) followed by ethylation: Benzaldehyde can be reacted with methylamine to form N-methylbenzylamine, which can then be alkylated with a 2-bromoethylating agent as described in section 2.1.2.

Reaction of a suitable aldehyde with N-methylbenzylamine: An aldehyde containing a group that can be converted to a bromoethyl group can be reacted with N-methylbenzylamine.

One-pot reductive amination: A carbonyl compound, an amine, and a reducing agent are combined in a single reaction vessel. wikipedia.org

A variety of reducing agents can be used for reductive amination, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.comredalyc.org The choice of reducing agent can influence the selectivity and efficiency of the reaction.

Development of Green and Sustainable Synthesis Techniques

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign and sustainable methods for the synthesis of chemical compounds, including haloalkanes. bio-conferences.orgpnas.orgwikipedia.org The key aims of green chemistry include the use of less hazardous reagents, the reduction of waste, and the use of catalytic methods. bio-conferences.org

For the synthesis of this compound, several green chemistry principles can be applied:

Catalytic Methods: The use of catalysts can reduce the need for stoichiometric reagents and can often lead to milder reaction conditions. bio-conferences.org For instance, transition metal-catalyzed C-H activation is an emerging area that could potentially be applied to the synthesis of the target molecule with high atom economy. rsc.org

Alternative Solvents: The replacement of volatile organic compounds (VOCs) with greener alternatives such as water or ionic liquids can significantly reduce the environmental impact of a synthesis. bio-conferences.org

Electrochemical Synthesis: Electrosynthesis offers a green alternative to traditional chemical methods by using electricity to drive reactions, often with high selectivity and without the need for harsh reagents. Electrochemical bromination, for example, can be achieved using bromide salts as the bromine source, which is a safer alternative to using elemental bromine.

The development of these green and sustainable techniques is crucial for the future of chemical manufacturing, offering pathways to synthesize this compound and other important chemicals with a reduced environmental footprint.

Catalytic Synthesis Routes

Catalytic methods offer an elegant and efficient pathway for the N-benzylation of secondary amines, which is a key step in the formation of the target molecule. These routes often involve the use of transition metal catalysts that facilitate the reaction under milder conditions and with higher selectivity.

One promising approach involves the use of heterogeneous catalysts, such as silica-supported copper(I) oxide (Cu₂O-SiO₂). This type of catalyst has demonstrated effectiveness in the N-benzylation of both primary and secondary amines. cjcatal.com The reaction typically proceeds in an aqueous system, which aligns with green chemistry principles by reducing the reliance on volatile organic solvents. cjcatal.com The catalyst's uniform distribution of copper nanoparticles on the silica (B1680970) surface contributes to its high activity and recyclability. cjcatal.com

Another advanced catalytic system employs nitrile-substituted N-heterocyclic carbene (NHC) complexes of iridium(III) and ruthenium(II). nih.gov These homogeneous catalysts have shown high efficiency in the N-alkylation of anilines with benzyl alcohols. nih.gov The mechanism is believed to involve the formation of a metal-hydride species, facilitating the reductive amination pathway. nih.gov

Table 1: Comparison of Catalytic Systems for N-Benzylation of Amines This table is illustrative and based on general findings for N-alkylation of secondary amines, as specific data for this compound is not available.

| Catalyst System | Catalyst Type | Typical Solvents | Temperature (°C) | Key Advantages |

| Cu₂O-SiO₂ | Heterogeneous | Water, Acetonitrile (B52724), Toluene | ~100 | Recyclable, Environmentally friendly solvent system cjcatal.com |

| NHC-Ir(III) Complexes | Homogeneous | Solvent-free or high-boiling point solvents | 120 | High yields, Broad substrate scope nih.gov |

| Pincer-Nickel Complex | Homogeneous | Solvent-free | Variable | High turnover numbers, applicable to various alcohols acs.org |

Flow Chemistry Applications

Flow chemistry presents a modern and efficient alternative to traditional batch processing for the synthesis of N-alkylated amines. The use of a flow reactor can provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity.

For the N-alkylation of amines, a packed-bed flow reactor containing a heterogeneous base like potassium carbonate can be employed. vapourtec.com This setup allows for the continuous processing of reactants, and the product can often be isolated by simple solvent removal. vapourtec.com While higher temperatures and longer residence times may be necessary for less reactive amines, the precise control offered by flow systems can be advantageous. vapourtec.com

Gold-based catalysts, such as Au/TiO₂, have also been utilized in flow reactors for the direct alkylation of amines with alcohols. rsc.org This method can be highly selective and operate without the need for an inert atmosphere or a separate base, with the accessibility of high temperatures in the flow reactor being a key factor in its success. rsc.org The presence of water has been identified as crucial for maintaining catalyst activity in this system. rsc.org

Solvent-Free Methodologies

Solvent-free, or neat, reaction conditions are increasingly sought after in chemical synthesis due to their environmental benefits and potential for increased reaction rates. Several catalytic systems for N-alkylation of amines can operate effectively without a solvent.

For instance, a sustainable approach for the synthesis of secondary amines via reductive amination has been developed that functions under catalyst- and solvent-free conditions at room temperature. rsc.org This one-pot protocol demonstrates broad compatibility with a range of aldehydes and primary amines. rsc.org Similarly, pincer-nickel complexes have been shown to be highly active for the catalytic N-alkylation of amines using various alcohols under solvent-free conditions, achieving excellent turnover numbers. acs.org

The N-alkylation of amides with alcohols has also been successfully performed under solvent-free conditions using a Ni/SiO₂-Al₂O₃ catalyst. researchgate.netresearchgate.net This method, which can be extended to amines, involves a slight excess of the amine and a catalytic amount of base. researchgate.netresearchgate.net

Optimization of Reaction Parameters and Process Efficiency

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. This involves a systematic study of the effects of solvents, temperature, catalyst systems, and reagent stoichiometry.

Solvent Effects and Temperature Control

The choice of solvent can significantly influence the outcome of an N-alkylation reaction. Polar aprotic solvents like acetonitrile and dimethylformamide (DMF) are commonly used. For instance, in the N-alkylation of secondary amines with alkyl halides, acetonitrile is a suitable solvent. researchgate.net In some catalytic systems, water has been shown to be an effective and environmentally benign solvent. cjcatal.com The reaction temperature is another critical parameter. While some modern protocols operate at room temperature, rsc.org many N-alkylation reactions require elevated temperatures to proceed at a reasonable rate. For example, catalytic N-benzylation using NHC-Ir(III) complexes is typically performed at around 120°C. nih.gov Precise temperature control is crucial to minimize side reactions and decomposition of the product.

Catalyst Systems and Reagent Stoichiometry

The selection of an appropriate catalyst is paramount for achieving high efficiency and selectivity. As discussed in section 2.4.1, both heterogeneous and homogeneous catalysts have their merits. The catalyst loading is another factor to optimize; for example, some pincer-nickel catalysts can be effective at very low loadings (0.02 mol %). acs.org

Reagent stoichiometry also plays a critical role. In many N-alkylation reactions, using one of the reactants in excess can drive the reaction to completion. For industrial-scale alkylations, it is common to use one of the reacting partners in excess. youtube.com The choice of the leaving group on the alkylating agent is also important, with alkyl bromides often being more reactive than alkyl chlorides. youtube.com

Table 2: Illustrative Optimization of N-Benzylation Reaction Parameters This table is a generalized representation based on principles of N-alkylation, as specific data for the target compound is limited.

| Parameter | Variation | Observed Effect on Yield/Selectivity |

| Solvent | Non-polar (e.g., Toluene) | Lower yields in some catalytic systems |

| Polar Aprotic (e.g., Acetonitrile, DMF) | Generally good yields and selectivity | |

| Protic (e.g., Water) | Effective with specific catalysts (e.g., Cu₂O-SiO₂) cjcatal.com | |

| Temperature | Room Temperature | Feasible with highly reactive systems, but often slow |

| 80-120°C | Optimal range for many catalytic N-benzylation reactions | |

| >150°C | Increased risk of side reactions and decomposition | |

| Catalyst Loading | Low (e.g., <1 mol%) | Desirable for efficiency, requires highly active catalyst |

| High (e.g., 5-10 mol%) | May be necessary for less reactive substrates | |

| Reagent Stoichiometry | Equimolar | May result in incomplete conversion |

| (Amine:Alkylating Agent) | Excess Amine | Can favor mono-alkylation |

| Excess Alkylating Agent | Can lead to over-alkylation (quaternary salt formation) |

Mechanistic Elucidation of N Benzyl 2 Bromo N Methylethanamine Reactivity

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The carbon-bromine bond in N-Benzyl-2-bromo-N-methylethanamine is susceptible to cleavage by nucleophiles, proceeding through either SN1 or SN2 pathways. In an SN1 reaction, the rate-determining step is the unimolecular dissociation of the leaving group (bromide) to form a carbocation intermediate. This pathway is favored by polar protic solvents and is dependent only on the concentration of the substrate. youtube.com Conversely, an SN2 reaction is a bimolecular process where the nucleophile attacks the carbon center at the same time as the leaving group departs. masterorganicchemistry.com The rate of an SN2 reaction depends on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.commasterorganicchemistry.com

Intramolecular Cyclization to Aziridinium (B1262131) Intermediates

A key feature of the reactivity of this compound is its propensity to undergo intramolecular nucleophilic substitution. The nitrogen atom, with its lone pair of electrons, can act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom. This process leads to the formation of a cyclic, three-membered N-benzyl-N-methylaziridinium cation. This cyclization is a classic example of neighboring group participation, where the nitrogen atom assists in the displacement of the bromide leaving group. The resulting aziridinium ion is a highly reactive intermediate, susceptible to subsequent nucleophilic attack.

Intermolecular Substitution with Diverse Nucleophiles

This compound readily undergoes intermolecular nucleophilic substitution with a variety of external nucleophiles. ncert.nic.in In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion. The reaction can proceed via a direct SN2 mechanism or through the intermediacy of the aziridinium ion formed by intramolecular cyclization. The specific pathway is often influenced by the nature of the nucleophile, the solvent, and the reaction conditions. For instance, strong, unhindered nucleophiles will favor a direct SN2 attack, while conditions that promote the formation of the aziridinium intermediate will lead to a two-step process.

Kinetic studies on related systems, such as the reaction of N-methyl-α-bromoacetanilides with benzylamines, have shown complex dependencies on the electronic nature of both the nucleophile and the substrate, sometimes resulting in nonlinear Hammett and Brønsted plots. researchgate.net These complexities can indicate shifts in the transition state structure or changes in the rate-determining step of the reaction. researchgate.net

Stereochemical Outcomes and Stereoselectivity in Substitution Reactions

The stereochemistry of substitution reactions involving this compound is a critical aspect of its reactivity. In a direct SN2 reaction, an inversion of configuration at the electrophilic carbon center is expected. However, if the reaction proceeds through the formation of an aziridinium intermediate, the stereochemical outcome can be more complex. The subsequent ring-opening of the aziridinium ion by a nucleophile generally occurs with inversion of configuration at the carbon being attacked. The regioselectivity of the nucleophilic attack on the unsymmetrical aziridinium ion will determine the final product structure.

Elimination Reactions (E1 and E2 Pathways)

In addition to substitution, this compound can undergo elimination reactions to form an alkene. These reactions can proceed through either E1 (unimolecular) or E2 (bimolecular) pathways. youtube.com

The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent (beta) to the carbon bearing the leaving group, simultaneously with the departure of the bromide ion, to form a double bond. masterorganicchemistry.com This pathway is favored by strong, sterically hindered bases and requires an anti-periplanar arrangement of the proton and the leaving group. masterorganicchemistry.comyoutube.com The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. masterorganicchemistry.com

The E1 mechanism is a two-step process that begins with the slow, unimolecular departure of the leaving group to form a carbocation intermediate, which is the rate-determining step. youtube.com A weak base then removes a proton from an adjacent carbon to form the double bond. youtube.com E1 reactions are favored by polar protic solvents and are often in competition with SN1 reactions. masterorganicchemistry.com The stability of the potential carbocation plays a significant role in the feasibility of the E1 pathway.

The choice between E1 and E2 pathways is influenced by the strength of the base, the solvent, and the structure of the substrate. masterorganicchemistry.comyoutube.com For a primary alkyl halide like the bromoethyl group in this compound, the E2 pathway is generally more likely, especially in the presence of a strong base. youtube.com

Rearrangement Processes and Their Mechanistic Pathways

Rearrangements can occur, particularly under conditions that favor the formation of carbocation intermediates. For instance, studies on the alkylation of 2-bromoaniline (B46623) with benzyl (B1604629) bromide have shown an unexpected migration of the bromine atom from the 2- to the 4-position on the aryl ring. nih.gov This rearrangement was found to be intermolecular and acid-catalyzed. nih.gov While this is a different system, it highlights the potential for halogen migrations in related structures under certain conditions. In the case of this compound, rearrangements could potentially be initiated by the formation of the aziridinium ion or a carbocation, leading to the formation of isomeric products.

Electrophilic Aromatic Substitution on the Benzyl Moiety

The benzyl group in this compound contains an aromatic ring that can undergo electrophilic aromatic substitution. The N-alkyl group is an activating, ortho-, para-directing group. However, the reactivity of the ring can be influenced by the reaction conditions. In strongly acidic media, the nitrogen atom can be protonated, transforming the activating amino group into a deactivating ammonium (B1175870) group, which would direct incoming electrophiles to the meta position. To control the substitution pattern and avoid over-reactivity, the amino group can be protected, for example, by acetylation, before carrying out the desired electrophilic substitution. ncert.nic.in This is a common strategy in the synthesis of substituted anilines. ncert.nic.inlearncbse.in

### 4. Synthesis and Transformation of Advanced this compound Derivatives

This compound is a versatile chemical intermediate, lending itself to a variety of synthetic transformations. Its structure, featuring a reactive alkyl bromide, a nucleophilic tertiary amine, and an aromatic benzyl group, allows for modifications at multiple sites. This enables the construction of complex molecular architectures, including various heterocyclic systems and functionalized derivatives.

#### 4.1. Development of Cyclic Amine Scaffolds

The inherent structure of this compound, a β-haloamine, makes it an ideal precursor for the synthesis of nitrogen-containing cyclic compounds. The proximity of the nucleophilic nitrogen atom to the electrophilic carbon bearing the bromine atom facilitates intramolecular cyclization reactions.

##### 4.1.1. Aziridine Formation and Ring-Opening Reactions

The tertiary amine in this compound can undergo an intramolecular nucleophilic attack, displacing the bromide ion to form a highly strained, three-membered ring known as an N-benzyl-N-methylaziridinium ion. This cationic intermediate is highly reactive and susceptible to ring-opening by a wide range of nucleophiles. rsc.org

This two-step sequence, involving the formation of the aziridinium ion followed by its cleavage, provides a powerful method for introducing diverse functionalities. The ring-opening typically occurs via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the formation of a new carbon-nucleophile bond and the regeneration of the tertiary amine. The regioselectivity of the attack can be influenced by steric and electronic factors. rsc.org

| Nucleophile (Nu⁻) | Product of Ring-Opening | Reaction Conditions |

|---|---|---|

| Azide (B81097) (N₃⁻) | 2-Azido-N-benzyl-N-methylethanamine | Sodium azide in a polar aprotic solvent (e.g., DMF) |

| Cyanide (CN⁻) | 3-(Benzyl(methyl)amino)propanenitrile | Sodium or potassium cyanide in DMSO |

| Hydroxide (OH⁻) | N-Benzyl-N-methylethanolamine | Aqueous base (e.g., NaOH) |

| Thiolate (RS⁻) | 2-((Benzyl(methyl)amino)ethyl)(alkyl)sulfane | Thiol and a non-nucleophilic base (e.g., NaH) |

| Ammonia (NH₃) | N¹-Benzyl-N¹-methylethane-1,2-diamine | Concentrated aqueous or ethanolic ammonia |

##### 4.1.2. Synthesis of Higher Nitrogen Heterocycles (e.g., Piperazines, Morpholines)

The reactivity of this compound also allows for its use in the construction of larger, six-membered nitrogen heterocycles like piperazines and morpholines, which are common scaffolds in medicinal chemistry.

Piperazine (B1678402) Derivatives: Piperazine rings can be synthesized through various methods, including the double N-alkylation of a primary amine. For instance, this compound can serve as a building block. One conceptual approach involves its reaction with a primary amine (R-NH₂) to form an intermediate diamine, which could then be cyclized. A more direct route involves the reaction of a precursor like N-benzyl-N-methylethanolamine with another amine, followed by cyclization. While direct dimerization is not straightforward, its role as an alkylating agent is key. For example, reacting piperazine with a halogenated benzyl compound is a known method for producing N-benzylpiperazine. libretexts.org

Morpholine (B109124) Derivatives: The synthesis of morpholines often begins with 1,2-amino alcohols. organic-chemistry.org this compound can be readily converted to the corresponding amino alcohol, N-benzyl-N-methylethanolamine, via hydrolysis. This precursor can then undergo cyclization with a two-carbon electrophile to form the morpholine ring. For example, reaction with ethylene (B1197577) sulfate (B86663) provides a high-yielding, one or two-step protocol for converting 1,2-amino alcohols to morpholines. organic-chemistry.org Another approach is the intramolecular cyclization of N-methyldiethanolamine, a related structure, using a Lewis acid catalyst. google.com

#### 4.2. Functionalization at the Bromine Atom

The carbon-bromine bond is a key site for synthetic modification, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

##### 4.2.1. Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. While these reactions traditionally use aryl or vinyl halides, methods for coupling unactivated alkyl halides have been developed.

Suzuki-Miyaura Coupling: This reaction couples the alkyl bromide with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. youtube.com The reaction is typically catalyzed by a palladium complex with appropriate ligands and requires a base. researchgate.netrsc.org This allows for the introduction of various aryl, heteroaryl, or alkyl groups in place of the bromine atom.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the alkyl bromide with a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is generally co-catalyzed by palladium and copper complexes and requires a base, often an amine which can also serve as the solvent. organic-chemistry.orgthieme-connect.com This method is invaluable for synthesizing molecules containing an alkyne functional group. Recent advancements have demonstrated the feasibility of Sonogashira reactions with unactivated alkyl bromides. thieme-connect.com

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | N-Methyl-N-(2-phenylethyl)benzylamine |

| Suzuki-Miyaura | (Thiophen-2-yl)boronic acid | PdCl₂(dppf), K₂CO₃ | N-Methyl-N-(2-(thiophen-2-yl)ethyl)benzylamine |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | N-Methyl-N-(4-phenylbut-3-yn-1-yl)benzylamine |

| Sonogashira | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI, Et₃N | N-Methyl-N-(4-(trimethylsilyl)but-3-yn-1-yl)benzylamine |

##### 4.2.2. Conversion to Other Halogenated or Non-Halogenated Derivatives

The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, enabling the conversion of the bromo-derivative into a wide array of other functional groups.

The Finkelstein reaction can be used to exchange the bromine for another halogen. For example, treatment with sodium iodide in acetone (B3395972) would yield the corresponding iodo-derivative, which can be more reactive in certain coupling reactions. Similarly, reaction with a fluoride (B91410) source can introduce fluorine. nih.gov

A variety of non-halogenated derivatives can be synthesized through SN2 reactions with different nucleophiles. This straightforward approach allows for the introduction of oxygen, sulfur, nitrogen, and carbon-based functional groups.

| Reagent | Nucleophile | Product |

|---|---|---|

| NaI in Acetone | Iodide (I⁻) | N-Benzyl-N-(2-iodoethyl)-N-methylethanamine |

| Et₃N·3HF | Fluoride (F⁻) | N-Benzyl-N-(2-fluoroethyl)-N-methylethanamine |

| Sodium methoxide (B1231860) (NaOMe) | Methoxide (MeO⁻) | N-Benzyl-N-(2-methoxyethyl)-N-methylethanamine |

| Sodium thiophenoxide (NaSPh) | Thiophenoxide (PhS⁻) | N-Benzyl-N-methyl-N-(2-(phenylthio)ethyl)ethanamine |

| Potassium cyanide (KCN) | Cyanide (CN⁻) | 3-(Benzyl(methyl)amino)propanenitrile |

#### 4.3. Functionalization at the Benzyl Moiety

The benzyl group's aromatic ring is another site for synthetic modification, primarily through electrophilic aromatic substitution (EAS). The N-CH₂- substituent attached to the ring is generally an ortho-, para-directing and activating group due to the potential for the nitrogen's lone pair to donate electron density to the ring, stabilizing the cationic intermediate (arenium ion) formed during EAS. quora.com However, in strongly acidic conditions used for some EAS reactions (e.g., nitration), the tertiary amine can be protonated, converting the substituent into a deactivating, meta-directing ammonium group. libretexts.org Therefore, reaction conditions must be carefully chosen to achieve the desired regioselectivity.

| Reaction | Reagents | Major Product(s) (ortho/para isomers) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ (controlled conditions) | N-(2-Bromoethyl)-N-methyl-N-(4-nitrobenzyl)amine |

| Halogenation | Br₂, FeBr₃ | N-(4-Bromobenzyl)-N-(2-bromoethyl)-N-methylamine |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 1-(4-((2-Bromoethyl)(methyl)amino)methyl)phenyl)ethan-1-one |

| Friedel-Crafts Alkylation | tert-Butyl chloride, AlCl₃ | N-(4-(tert-Butyl)benzyl)-N-(2-bromoethyl)-N-methylamine |

Synthesis and Transformation of Advanced N Benzyl 2 Bromo N Methylethanamine Derivatives

Synthesis of Quaternary Ammonium (B1175870) Salts

The synthesis of quaternary ammonium salts from N-benzyl-2-bromo-N-methylethanamine derivatives can be achieved through quaternization reactions, a fundamental process in organic chemistry for creating a nitrogen atom with four organic substituents, resulting in a positively charged cation. jchr.orgncert.nic.in This transformation is typically accomplished by the reaction of a tertiary amine with an alkyl halide. ncert.nic.in In the context of this compound, this compound can either act as the tertiary amine that is subsequently alkylated, or a precursor tertiary amine can be reacted with a suitable benzyl (B1604629) halide derivative. rsc.org

A general method involves the reaction of a tertiary amine with a benzyl halide, optionally substituted on the benzene (B151609) ring or at the α-position, in water or a water-containing organic solvent. rsc.org For instance, N,N-dimethylbenzylamine can be quaternized with long-chain n-alkylbromides to form benzalkonium bromides, a class of important cationic surfactants. nih.gov The reaction conditions, such as solvent and temperature, can influence the reaction rate and yield. For example, heating the reactants in a solvent like acetonitrile (B52724) is a common practice for SN2 reactions leading to quaternary ammonium salts.

Another approach involves the reaction of N,N-dimethyl-n-alkylamine with benzyl bromide. nih.gov In the specific case of synthesizing derivatives of this compound, one could envision reacting N-benzyl-N-methylethanamine with a suitable alkylating agent to introduce a fourth substituent on the nitrogen atom, thus forming the quaternary ammonium salt. The reactivity of the alkyl halide plays a role, with the general order of reactivity being RI > RBr > RCl. ncert.nic.in

The synthesis can be monitored using spectroscopic techniques such as 1H NMR to follow the conversion of the tertiary amine to the quaternary ammonium salt. rsc.org The resulting quaternary ammonium salts are typically purified by crystallization or chromatography.

Below is a representative table of synthesized quaternary ammonium salt derivatives, illustrating the types of compounds that can be generated through these synthetic routes.

| Compound ID | R Group (on Nitrogen) | Substituent on Benzyl Ring | Counter-ion |

| 1a | Methyl | 4-Chloro | Bromide |

| 1b | Ethyl | 4-Methoxy | Iodide |

| 1c | Propyl | 3-Nitro | Bromide |

| 1d | Butyl | Unsubstituted | Chloride |

Structure-Reactivity Relationship (SAR) Studies of Derivatives

Structure-Reactivity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its reactivity and, by extension, its biological activity. For this compound derivatives, SAR studies would focus on how modifications to different parts of the molecule affect its properties as, for example, an enzyme inhibitor or receptor agonist/antagonist.

While specific SAR studies on this compound derivatives are not extensively documented in the provided context, general principles can be inferred from studies on related N-benzyl compounds. nih.govmdpi.commdpi.com

Key areas for SAR exploration in this class of compounds would include:

Substitution on the Benzyl Ring: The nature, position, and size of substituents on the aromatic ring can significantly impact activity. For example, in a series of N-benzyl phenethylamines, N-(2-hydroxybenzyl) substituted compounds generally showed the highest activity at the 5-HT2A receptor. nih.gov Electron-withdrawing or electron-donating groups, as well as their position (ortho, meta, para), can influence the electronic properties of the molecule and its interaction with biological targets. nih.gov

The Nature of the N-Substituents: The size and character of the alkyl groups on the nitrogen atom are critical. In many classes of biologically active compounds, the length and branching of the alkyl chain can modulate lipophilicity, which in turn affects cell membrane permeability and target binding. For some quaternary ammonium salts, the length of the alkyl chain is a significant factor in their antimicrobial activity.

The Bromoethyl Moiety: The presence and position of the bromine atom are expected to be a key determinant of reactivity, potentially acting as a leaving group in alkylation reactions or contributing to binding interactions. Replacing bromine with other halogens (chlorine, iodine) or other functional groups would likely lead to significant changes in reactivity and biological profile. For instance, in a study of N-benzyl-2-acetamidopropionamide derivatives, different heteroatom substituents (chloro, bromo, iodo) at the C(3) position resulted in varied anticonvulsant activities. nih.gov

The following table illustrates a hypothetical SAR study on a series of this compound derivatives, highlighting potential trends in biological activity based on structural modifications.

| Compound ID | Substituent on Benzyl Ring | N-Alkyl Group | Relative Activity (%) |

| 2a | Unsubstituted | Methyl | 50 |

| 2b | 4-Fluoro | Methyl | 75 |

| 2c | 4-Nitro | Methyl | 30 |

| 2d | Unsubstituted | Ethyl | 60 |

| 2e | 4-Fluoro | Ethyl | 85 |

This hypothetical data suggests that a 4-fluoro substituent on the benzyl ring enhances activity, while a 4-nitro group diminishes it. Furthermore, increasing the N-alkyl chain length from methyl to ethyl also appears to have a positive effect on activity. Such systematic modifications are the cornerstone of medicinal chemistry efforts to optimize lead compounds.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of N-Benzyl-2-bromo-N-methylethanamine. Both one-dimensional (¹H and ¹³C NMR) and multi-dimensional NMR experiments are employed to unambiguously assign all proton and carbon signals.

Expected ¹H and ¹³C NMR Data for this compound

| Protons (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Carbons (¹³C) | Expected Chemical Shift (ppm) |

| Ar-H (C₆H₅) | 7.20 - 7.40 | Multiplet | C (Quaternary, Ar) | 138 - 140 |

| CH₂ (Benzyl) | 3.50 - 3.70 | Singlet | CH (Aromatic) | 128 - 130 |

| CH₂ (Bromoethyl) | 3.30 - 3.50 | Triplet | CH₂ (Benzyl) | 58 - 62 |

| CH₂ (Ethyl) | 2.70 - 2.90 | Triplet | CH₂ (Bromoethyl) | 55 - 60 |

| CH₃ (Methyl) | 2.20 - 2.40 | Singlet | CH₂ (Ethyl) | 30 - 35 |

| CH₃ (Methyl) | 40 - 45 |

To resolve any ambiguities in the one-dimensional NMR spectra and to confirm the connectivity of the molecular framework, a series of two-dimensional NMR experiments are essential. youtube.com

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, a cross-peak would be expected between the protons of the bromoethyl group (Br-CH₂-CH₂-N), confirming their direct connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons. For example, the proton signal of the benzyl (B1604629) CH₂ group would show a correlation to the corresponding carbon signal in the 58-62 ppm range. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the entire molecular structure. youtube.com Key HMBC correlations for this compound would include:

Correlations from the benzylic protons to the quaternary aromatic carbon and the ortho- and meta-carbons of the phenyl ring.

Correlations from the N-methyl protons to the benzylic carbon and the ethyl carbon attached to the nitrogen.

Correlations from the protons of the ethyl moiety to the benzylic carbon and the N-methyl carbon.

Variable temperature (VT) NMR studies can provide valuable information about the conformational dynamics of this compound. By recording NMR spectra at different temperatures, it is possible to study processes such as bond rotations and nitrogen inversion. For flexible molecules like this, changes in temperature can lead to the broadening or sharpening of NMR signals, or even the appearance of new signals corresponding to different conformers. This data allows for the determination of the energy barriers associated with these dynamic processes.

Mass Spectrometry for Mechanistic Pathway Investigation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

In mass spectrometry, the molecule is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, the fragmentation would likely proceed through several key pathways. While specific data for this exact compound is limited, the fragmentation of similar structures, such as N-methylethanamine and other benzylamines, provides a guide to the expected fragmentation. docbrown.infonih.gov

A primary fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another common fragmentation is the alpha-cleavage adjacent to the nitrogen atom.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 243/245 | [C₁₀H₁₄BrN]⁺ | Molecular Ion (M⁺) |

| 91 | [C₇H₇]⁺ | Cleavage of the benzyl group |

| 152/154 | [C₄H₉BrN]⁺ | Loss of the benzyl radical |

| 120 | [C₈H₁₀N]⁺ | Loss of the bromoethyl radical |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage |

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming its chemical formula. For this compound (C₁₀H₁₄BrN), HRMS would distinguish its exact mass from that of other molecules with the same nominal mass but different elemental compositions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present. Analysis of related compounds, such as substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines, can provide insight into the expected spectral features. ojp.gov

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1000 - 1250 |

| C-Br | Stretching | 500 - 600 |

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system, aiding in a more complete vibrational analysis.

X-ray Crystallography for Solid-State Structural Determination

The determination of the three-dimensional arrangement of atoms within a crystalline solid is exclusively achieved through X-ray crystallography. This powerful analytical technique provides precise information on the connectivity of atoms, the conformational preferences of the molecule, and the intermolecular forces that govern the crystal packing. However, for this compound, such a study has not been reported in the scientific literature.

Bond Lengths, Bond Angles, and Torsional Parameters

Without experimental crystallographic data, the exact bond lengths, bond angles, and torsional parameters for this compound in the solid state are unknown. While computational chemistry methods could offer theoretical predictions, they would not represent the experimentally determined values requested for this section.

Supramolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is directed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and van der Waals forces. An analysis of these supramolecular interactions is contingent upon the availability of a solved crystal structure. As this is not available for this compound, a discussion of its crystal packing and the specific intermolecular forces at play cannot be provided.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Studies: An Uncharted Territory

Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. For N-Benzyl-2-bromo-N-methylethanamine, specific data on the following aspects are not available:

Geometry Optimization and Energetic Profiles of Conformers

The rotational freedom around the various single bonds in this compound suggests the existence of multiple conformers. A comprehensive computational study would involve geometry optimization of these conformers to determine their relative stabilities and energetic profiles. This information is crucial for understanding the molecule's behavior in different environments.

Transition State Characterization for Reaction Pathways

Theoretical characterization of transition states is essential for elucidating reaction mechanisms. For instance, understanding the nucleophilic substitution pathways involving the bromine atom would require locating and characterizing the relevant transition state structures.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's reactivity. An FMO analysis for this compound would identify the sites most susceptible to nucleophilic and electrophilic attack.

Electron Density Distribution and Electrostatic Potential Maps

Calculations of electron density and the generation of electrostatic potential maps would provide a visual representation of the charge distribution within the molecule, highlighting electron-rich and electron-poor regions that are critical for intermolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Landscapes: A Missing Piece

Molecular dynamics simulations can provide a dynamic picture of a molecule's behavior over time, which is particularly important for understanding its conformational flexibility.

Solvation Effects on Reactivity

The solvent can have a profound impact on the structure and reactivity of a solute. MD simulations in different solvent environments would be necessary to understand how solvation affects the conformational preferences and reaction energetics of this compound.

Ligand-Receptor Interaction Modeling in Chemical Binding Contexts

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This modeling is crucial in medicinal chemistry for predicting how a ligand, such as this compound, might interact with a biological receptor, typically a protein. The insights gained from these simulations can guide the synthesis of more potent and selective analogs.

In a hypothetical docking study, this compound could be modeled interacting with a neurotransmitter receptor, given its structural similarities to known neuromodulators. For instance, its benzylamine (B48309) moiety is a common structural element in ligands that bind to monoamine oxidase (MAO) or other amine-responsive receptors. ogu.edu.trresearchgate.net

The simulation would involve placing the ligand into the binding site of the receptor and calculating the binding energy for numerous possible conformations. The results would highlight the most stable binding pose and the specific interactions that stabilize the complex. These interactions often include hydrogen bonds, hydrophobic interactions, and salt bridges. nih.gov For example, the nitrogen atom of the ethylamine (B1201723) chain could act as a hydrogen bond acceptor, while the benzyl (B1604629) group might fit into a hydrophobic pocket of the receptor. mdpi.comnih.gov

The binding affinity, often expressed as the binding energy (in kcal/mol) or the inhibition constant (Ki), quantifies the strength of the interaction. A lower binding energy indicates a more stable complex. nih.gov By comparing the binding energies of a series of related compounds, researchers can elucidate the structural features that are critical for binding.

Interactive Data Table: Hypothetical Docking Results of this compound Analogs with a Model Receptor

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | TYR-88, PHE-212, ASP-130 |

| N-Benzyl-N-methylethanamine | -7.2 | TYR-88, PHE-212 |

| N-Benzyl-2-chloro-N-methylethanamine | -8.1 | TYR-88, PHE-212, ASP-130 |

| N-(4-fluorobenzyl)-2-bromo-N-methylethanamine | -9.1 | TYR-88, PHE-212, ASP-130, SER-132 |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the reactivity of a chemical compound based on its molecular structure. conicet.gov.ar These models establish a mathematical relationship between a set of molecular descriptors and an experimentally determined reactivity parameter. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. researchgate.netresearchgate.net

For this compound, a QSRR model could be developed to predict its reactivity in a specific chemical transformation, for example, a nucleophilic substitution reaction where the bromine atom is displaced. The reactivity could be quantified by the reaction rate constant.

To build a QSRR model, a series of compounds related to this compound would be synthesized, and their reactivity would be measured experimentally. Then, a wide range of molecular descriptors would be calculated for each compound using computational software. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts. researchgate.net

2D descriptors: Topological indices (e.g., connectivity indices), which describe how atoms are connected. conicet.gov.ar

3D descriptors: Parameters related to the three-dimensional shape of the molecule, such as molecular surface area and volume. conicet.gov.arnih.gov

Quantum-chemical descriptors: Properties derived from quantum mechanical calculations, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and partial atomic charges. conicet.gov.ar

Statistical methods, such as multiple linear regression or partial least squares (PLS), are then used to find the best correlation between the descriptors and the measured reactivity. nih.gov The resulting QSRR equation can then be used to predict the reactivity of new, unsynthesized compounds.

Interactive Data Table: Hypothetical QSRR Data for this compound Analogs

| Compound | log(k) | Molecular Weight ( g/mol ) | LogP | LUMO Energy (eV) |

| This compound | 1.5 | 228.12 | 3.2 | -1.8 |

| N-Benzyl-2-chloro-N-methylethanamine | 1.1 | 183.67 | 2.9 | -1.6 |

| N-Benzyl-2-iodo-N-methylethanamine | 1.9 | 275.12 | 3.6 | -2.1 |

| N-(4-methylbenzyl)-2-bromo-N-methylethanamine | 1.6 | 242.15 | 3.5 | -1.9 |

Applications of N Benzyl 2 Bromo N Methylethanamine in Complex Organic Synthesis

As a Versatile Alkylating Agent

N-Benzyl-2-bromo-N-methylethanamine and its structural analogs, such as N-(2-haloethyl)-N-benzyl-methylamine, are potent alkylating agents. google.com The presence of a bromine atom, a good leaving group, on the terminal carbon of the ethyl chain facilitates nucleophilic substitution reactions. ncert.nic.in In these reactions, the carbon atom bonded to the bromine is electrophilic and readily attacked by nucleophiles, leading to the formation of a new carbon-nucleophile bond and the displacement of the bromide ion.

This reactivity is fundamental to its application in organic synthesis, where it is used to introduce the N-benzyl-N-methylethanamine fragment into a target molecule. The general scheme for its action as an alkylating agent can be represented as follows:

General Alkylation Reaction

| Reactant 1 | Reactant 2 (Nucleophile) | Product |

|---|

This alkylating capability is crucial in the synthesis of various complex organic structures, including those with specific therapeutic applications.

Role in the Construction of Nitrogen-Containing Heterocyclic Systems

A significant application of this compound and its analogs is in the synthesis of nitrogen-containing heterocyclic compounds. A prime example is the synthesis of the dihydropyridine (B1217469) calcium channel blocker, Nicardipine. google.comchemicalbook.comdocumentsdelivered.com The synthesis of Nicardipine involves the reaction of a 1,4-dihydropyridine (B1200194) carboxylic acid derivative with N-(2-chloroethyl)-N-benzyl-methylamine, a close analog of the bromo-compound. google.com

The reaction proceeds via an esterification where the carboxylate group of the dihydropyridine acts as a nucleophile, attacking the electrophilic carbon of the haloethyl group and displacing the halide to form the final ester linkage. This key step illustrates how the alkylating nature of the N-benzyl-haloethylamine moiety is harnessed to build a complex, pharmacologically active heterocyclic system.

Key Reaction in Nicardipine Synthesis

| Dihydropyridine Precursor | Alkylating Agent | Product |

|---|

This synthetic strategy highlights the importance of this compound as a tool for elaborating complex heterocyclic scaffolds.

Precursor for the Synthesis of Specialized Chemical Reagents and Catalysts

The reactivity of this compound makes it a valuable precursor for creating more specialized chemical reagents. While direct evidence for its use in catalysis is limited in the provided context, its ability to be incorporated into larger molecular frameworks suggests potential in the development of ligands for asymmetric catalysis. For instance, the N-benzyl-N-methylamino group can act as a coordinating moiety for metal centers in catalysts.

Furthermore, derivatives of this compound are used to synthesize highly specific biological probes and inhibitors. For example, related N-benzyl amine structures are integral to the development of potent and selective inhibitors for enzymes like ubiquitin-specific protease 1 (USP1), which is a target in cancer therapy. The synthesis of these complex inhibitors often involves the coupling of various fragments, where a molecule with the reactivity of this compound could serve as a key building block.

Contribution to the Development of Chemical Libraries for Research

In modern drug discovery, the generation of chemical libraries containing a large number of structurally related compounds is a crucial strategy for identifying new therapeutic leads. nih.govcuny.edu this compound and its parent amine structures are valuable components in the construction of such libraries, particularly for structure-activity relationship (SAR) studies.

A notable example is the synthesis of a library of 48 different N-benzyl phenethylamines to explore their activity as 5-HT₂ₐ and 5-HT₂C receptor agonists. acs.orgnih.govcapes.gov.brdrugbank.com In these studies, various substituted phenethylamines are coupled with a range of substituted benzaldehydes through reductive amination to generate a diverse set of N-benzyl phenethylamines. nih.gov This systematic approach allows researchers to probe the effects of different substituents on the phenethylamine (B48288) and N-benzyl portions of the molecule on receptor binding affinity and functional activity. acs.orgnih.gov

Example of a Chemical Library for SAR Studies

| Core Scaffold | Variable Building Block 1 | Variable Building Block 2 | Number of Compounds |

|---|

The creation of such focused libraries is a testament to the utility of the N-benzyl amine framework in medicinal chemistry research.

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds (e.g., Dihydropyridines, Phenethylamines for SAR Studies)

As highlighted in the previous sections, this compound is a key intermediate in the synthesis of at least two major classes of pharmacologically relevant scaffolds: dihydropyridines and phenethylamines.

Dihydropyridines: Its role in the synthesis of Nicardipine, a 1,4-dihydropyridine used clinically, is well-documented. google.comdocumentsdelivered.comgoogleapis.com The N-benzyl-N-methylethanamine side chain is crucial for the pharmacological profile of Nicardipine.

Phenethylamines for SAR Studies: The N-benzyl group has been found to dramatically influence the pharmacological properties of phenethylamine-based compounds. nih.govnih.gov Early studies showed that simple N-alkylation of phenethylamines often decreased activity. nih.gov However, the introduction of an N-benzyl group, particularly with specific substitutions, was discovered to significantly enhance both binding affinity and functional activity at serotonin (B10506) receptors like the 5-HT₂ₐ receptor. nih.govresearchgate.net This has led to extensive SAR studies where the N-benzyl moiety is systematically modified to optimize potency and selectivity. acs.orgnih.govdrugbank.comnih.gov

Selected N-Benzyl Phenethylamine Analogs and Their 5-HT₂ₐ Receptor Affinity

| Compound | Description | 5-HT₂ₐ Receptor Affinity (Ki, nM) |

|---|---|---|

| 1b | N-(2-hydroxybenzyl) derivative | 0.074 (functional potency) |

| 6b | A cyano-substituted derivative | High selectivity (100-fold for 5-HT₂ₐ) |

| 8b | An ethyl-substituted derivative | 0.29 |

These examples underscore the critical role of this compound and related intermediates in providing access to diverse and pharmacologically important molecular scaffolds.

Future Research Trajectories and Methodological Innovations

Development of Asymmetric Synthetic Protocols

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. For N-Benzyl-2-bromo-N-methylethanamine, the development of asymmetric synthetic routes is a key area of future research. The presence of a stereocenter, if introduced, would significantly broaden its utility in chiral applications.

Current research in asymmetric synthesis provides a roadmap for achieving this. Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of chiral halogenated compounds. nih.gov Chiral primary and secondary amine catalysts, such as those derived from cinchona alkaloids or amino acids, have been successfully employed in a variety of asymmetric transformations, including aldol (B89426) and Mannich reactions. alfachemic.comrsc.org One promising approach is the catalytic asymmetric bromoamination of a suitable prochiral precursor. For instance, the asymmetric bromoamination of chalcones has been shown to produce chiral α-bromo-β-amino ketone derivatives with high efficiency. nih.gov Adapting such methodologies to a precursor of this compound could yield the desired chiral product.

Another avenue involves the use of chiral reagents to induce asymmetry. youtube.com While often more expensive than catalytic methods, the use of a chiral auxiliary attached to the substrate can effectively control the stereochemical outcome of a reaction. youtube.com The subsequent removal of the auxiliary would provide the enantiomerically enriched target molecule.

Future research will likely focus on the design of novel chiral catalysts and reagents specifically tailored for the asymmetric synthesis of β-bromoamines. The development of robust and highly selective methods will be crucial for accessing the full potential of chiral this compound in various fields.

Table 1: Potential Asymmetric Strategies for this compound Synthesis

| Strategy | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| Organocatalytic Asymmetric Bromoamination | Use of a chiral amine catalyst to facilitate the enantioselective addition of a bromine atom and an amino group to a prochiral olefin precursor. | High enantioselectivity, metal-free conditions, catalyst recyclability. | Development of a suitable prochiral precursor and optimization of reaction conditions. |

| Chiral Phase-Transfer Catalysis | Employment of a chiral phase-transfer catalyst to control the stereochemistry of the bromination step in a biphasic system. | Mild reaction conditions, potential for high enantiomeric excess. | Catalyst compatibility with the reaction medium and substrate. |

| Chiral Auxiliary-Mediated Synthesis | Attachment of a chiral auxiliary to a precursor molecule to direct the stereoselective introduction of the bromo-methylaminoethyl group. | High diastereoselectivity, well-established methodology. | Additional steps for attachment and removal of the auxiliary, stoichiometric use of the chiral source. |

Integration with Continuous Flow Chemistry for Scalable Production

The transition from laboratory-scale synthesis to industrial production often presents significant challenges, including safety, scalability, and reproducibility. Continuous flow chemistry offers a compelling solution to these issues and is a major area of future development for the synthesis of this compound. azolifesciences.comcuriaglobal.com

Flow reactors provide superior heat and mass transfer compared to traditional batch reactors, enabling better control over reaction parameters and reducing the risk of runaway reactions, a crucial consideration when dealing with potentially hazardous reagents. soci.orgappliedcatalysts.com The small reactor volumes at any given time significantly enhance safety. soci.org Moreover, continuous flow processes can be scaled up by simply running the system for longer periods, avoiding the need for extensive re-optimization at different scales. stolichem.com This leads to more consistent product quality and reduced waste generation. azolifesciences.com

The synthesis of amines and related intermediates has been successfully demonstrated in continuous flow systems. nih.gov For instance, the Hofmann rearrangement, a key reaction for amine synthesis, has been efficiently performed in a flow setup. acs.org The integration of in-line analytical techniques, such as IR or NMR spectroscopy, allows for real-time monitoring and optimization of the reaction, leading to improved efficiency and yield. azolifesciences.com

Future work will focus on designing a dedicated continuous flow process for the synthesis of this compound. This will involve the optimization of reactor design, residence time, temperature, and reagent stoichiometry to achieve a high-throughput, safe, and cost-effective manufacturing process.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for this compound

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Requires re-optimization for larger scales. | Scaled by extending run time. stolichem.com |

| Safety | Higher risk due to large volumes of reagents. | Enhanced safety with small reactor volumes. soci.org |

| Heat & Mass Transfer | Often inefficient, leading to hotspots and side reactions. | Superior control, leading to better selectivity. stolichem.com |

| Reproducibility | Can vary between batches. | Highly reproducible due to precise process control. soci.org |

| Process Control | Limited real-time monitoring. | In-line analytics allow for real-time optimization. azolifesciences.com |

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are rapidly emerging as powerful and sustainable tools in organic synthesis. rsc.org These methodologies offer novel pathways for the synthesis and functionalization of molecules like this compound, often under mild and environmentally benign conditions.

Visible-light photoredox catalysis can facilitate a wide range of transformations, including the functionalization of C-H and C-X bonds. acs.orgacs.org For this compound, photocatalysis could be employed for the late-stage functionalization of the benzylic C-H bond, introducing new functional groups and diversifying the molecular scaffold. acs.org Furthermore, the C-Br bond could be a handle for photocatalytic transformations, such as cross-coupling reactions to form new C-C or C-heteroatom bonds. acs.org The generation of α-amino radicals via photocatalysis is another promising strategy for the functionalization of amines. nih.gov

Electrocatalysis provides an alternative, reagent-free approach to drive redox reactions. The synthesis of benzylamines through electrochemical methods has been reported, offering a potentially greener route to precursors of the target molecule. ias.ac.in Moreover, electrochemical methods could be explored for the selective transformation of the functional groups in this compound. For example, electricity-driven asymmetric bromocyclization has been achieved using chiral catalysts, suggesting the potential for stereoselective electrochemical synthesis. nih.gov

Future research in this area will aim to develop specific photocatalytic and electrocatalytic methods for the synthesis and derivatization of this compound. The discovery of novel catalytic systems and reaction conditions will be key to unlocking the full potential of these modern synthetic techniques.

Table 3: Potential Photo- and Electrocatalytic Applications

| Method | Transformation | Potential Outcome |

|---|---|---|

| Visible-Light Photocatalysis | Benzylic C-H Functionalization | Introduction of new functional groups at the benzylic position. acs.org |

| Visible-Light Photocatalysis | C-Br Bond Functionalization | Cross-coupling reactions to form novel derivatives. acs.org |

| Electrocatalysis | Reductive amination of a precursor aldehyde | A greener synthetic route to the benzylamine (B48309) core. ias.ac.in |

| Electrocatalysis | Asymmetric Bromination | Enantioselective synthesis of chiral this compound. nih.gov |

Advanced Computational Methodologies for De Novo Design and Reaction Prediction

In recent years, computational chemistry has become an indispensable tool in chemical research, enabling the de novo design of novel molecules and the prediction of reaction outcomes with increasing accuracy. springernature.comnih.gov These methodologies are poised to accelerate the discovery of new derivatives of this compound with desired properties and to optimize their synthetic routes.

De novo design algorithms can generate novel molecular structures with specific desired properties, such as enhanced biological activity or improved material characteristics. nih.govmdpi.com Starting from the this compound scaffold, these computational tools can explore vast chemical space to identify new derivatives with high potential. This approach can significantly reduce the time and cost associated with traditional trial-and-error discovery processes. springernature.com

Machine learning models, trained on large datasets of chemical reactions, are now capable of predicting the outcomes of unknown reactions with remarkable accuracy. bohrium.commit.eduacs.org These models can be used to screen for optimal reaction conditions, including catalysts, solvents, and reagents, for the synthesis of this compound and its derivatives. beilstein-journals.org By predicting potential side products and reaction yields, these tools can guide experimental work and streamline the optimization process. nih.gov Furthermore, computational methods can be used to elucidate reaction mechanisms, providing valuable insights for the development of more efficient synthetic strategies.

The future of chemical synthesis will undoubtedly involve a synergistic interplay between experimental work and computational modeling. For this compound, these advanced computational methodologies will be instrumental in designing next-generation analogs and in devising highly efficient and sustainable synthetic protocols.

Table 4: Application of Computational Methodologies

| Methodology | Application | Benefit |

|---|---|---|

| De Novo Design | Generation of novel derivatives with desired properties. | Accelerated discovery of new functional molecules. springernature.comnih.gov |

| Machine Learning for Reaction Prediction | Optimization of reaction conditions and prediction of product distribution. | Reduced experimental effort and cost, improved reaction efficiency. bohrium.combeilstein-journals.org |

| Quantum Mechanical Calculations | Elucidation of reaction mechanisms. | Deeper understanding of reaction pathways, enabling rational design of catalysts and reaction conditions. |

| Molecular Docking and Dynamics | Prediction of biological activity of derivatives. | Prioritization of synthetic targets for drug discovery applications. |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare N-Benzyl-2-bromo-N-methylethanamine, and how is its structure validated?

- Synthesis : A typical route involves alkylation of N-benzyl-N-methylethanolamine with hydrobromic acid or brominating agents like PBr₃. Alternative methods may include halogen exchange reactions using intermediates such as (2-bromoethyl)benzene derivatives .

- Characterization :

- NMR : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to resolve peaks for the benzyl, methyl, and bromoethyl groups. Deuterated analogs (e.g., 2-(N-Benzyl-N-methyl)aminoethanol-d₄) can aid in signal assignment .

- HPLC/MS : Purity (>95%) is confirmed via reverse-phase HPLC with UV detection, while mass spectrometry validates molecular weight .

Q. What physicochemical properties of this compound are critical for reaction design?

- Key Properties :

- Boiling/Melting Points : Derivatives like (2-bromoethyl)benzene exhibit bp 220–221°C and mp ~56°C, suggesting similar thermal stability .

- Solubility : Lipophilic due to the benzyl group; sparingly soluble in water but miscible in organic solvents (e.g., DCM, THF).

- Reactivity : The bromine atom is susceptible to nucleophilic substitution (SN₂), enabling further functionalization .

Q. How should this compound be stored to prevent degradation?

- Store at 0–6°C in amber glass vials under inert gas (Ar/N₂) to avoid moisture absorption and bromine displacement. Similar brominated compounds degrade upon prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can the bromination step be optimized to minimize byproducts like dehydrohalogenation or dimerization?

- Strategies :

- Temperature Control : Maintain reaction temperatures below 0°C during bromine addition to suppress elimination pathways .

- Catalysis : Use Lewis acids (e.g., ZnBr₂) to stabilize intermediates and improve regioselectivity .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance bromide ion solubility, reducing side reactions .

Q. What analytical approaches resolve contradictions in stereochemical assignments for derivatives?

- X-ray Crystallography : Single-crystal analysis (e.g., as in N-Benzyl-2-(2-bromophenyl)acetamide derivatives) provides unambiguous stereochemical data .

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based) to separate enantiomers, validated with deuterated standards .

- Dynamic NMR : Monitor diastereotopic proton splitting at low temperatures to infer spatial arrangements .

Q. What methodologies assess the biological activity of this compound derivatives in enzyme inhibition studies?

- In Vitro Assays :

- Coagulation Factor Xa/IXa Inhibition : Use fluorogenic substrates to measure IC₅₀ values, as seen in structurally related bromophenyl acetamides .

- Kinetic Studies : Surface plasmon resonance (SPR) quantifies binding affinity to target enzymes.

Key Considerations for Researchers

- Contradictions in Data : Discrepancies in melting points or reactivity may arise from impurities (e.g., residual solvents). Always cross-validate with multiple techniques (e.g., NMR, elemental analysis) .

- Safety : Brominated compounds require handling in fume hoods due to volatility and toxicity. Refer to PRTR classifications for disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.